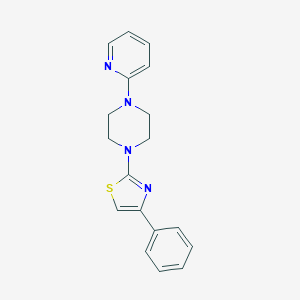![molecular formula C14H11ClF2N2O2S B299593 2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B299593.png)
2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide, also known as TH-302, is a small molecule drug that is currently being studied for its potential use in cancer treatment. TH-302 is a prodrug that is activated by low oxygen levels in tumors, making it an attractive option for targeting hypoxic regions of tumors.
Mecanismo De Acción
2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide is a prodrug that is activated by low oxygen levels in tumors. Once activated, this compound releases a cytotoxic alkylating agent that damages DNA and causes cell death. The selective activation of this compound in hypoxic regions of tumors makes it an attractive option for cancer treatment.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. These effects include decreased tumor growth, increased tumor cell death, and decreased angiogenesis. This compound has also been shown to increase the efficacy of other cancer treatments, such as radiation therapy and chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide in lab experiments is its selective activation in hypoxic regions of tumors. This allows for targeted treatment of tumors and decreases the potential for off-target effects. However, one limitation of using this compound in lab experiments is the variability of hypoxic regions within tumors. This can make it difficult to accurately target the drug to the appropriate regions of the tumor.
Direcciones Futuras
There are a number of potential future directions for the study of 2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide. One area of interest is the development of combination therapies that include this compound and other cancer treatments, such as immunotherapy. Another potential direction is the development of new prodrugs that can be activated in specific regions of tumors, allowing for even more targeted treatment. Additionally, further studies are needed to better understand the mechanisms of action of this compound and to identify biomarkers that can be used to predict patient response to treatment.
Métodos De Síntesis
The synthesis of 2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide involves several steps, including the reaction of 2-chloro-4,5-difluorobenzoyl chloride with 4,5-dimethylthiophene-2-carboxamide, followed by the addition of triethylamine and N,N-dimethylformamide. The resulting intermediate is then reacted with ethyl chloroacetate and sodium hydride, yielding this compound.
Aplicaciones Científicas De Investigación
2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide has been extensively studied in preclinical models of cancer, including breast, prostate, lung, and pancreatic cancer. In these studies, this compound has been shown to selectively target hypoxic regions of tumors, resulting in increased tumor cell death and decreased tumor growth.
Propiedades
Fórmula molecular |
C14H11ClF2N2O2S |
|---|---|
Peso molecular |
344.8 g/mol |
Nombre IUPAC |
2-[(2-chloro-4,5-difluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide |
InChI |
InChI=1S/C14H11ClF2N2O2S/c1-5-6(2)22-14(11(5)12(18)20)19-13(21)7-3-9(16)10(17)4-8(7)15/h3-4H,1-2H3,(H2,18,20)(H,19,21) |
Clave InChI |
WLRPVTMMMGENGV-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=C(C=C2Cl)F)F)C |
SMILES canónico |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=C(C=C2Cl)F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-chloro-4-methyl-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B299512.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4-phenylbutanamide](/img/structure/B299513.png)
![3-bromo-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299516.png)


![5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B299522.png)

![4-[Methyl(methylsulfonyl)amino]phenyl methanesulfonate](/img/structure/B299527.png)
![2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B299530.png)
![2-[(2-Chlorophenoxy)methyl]benzoic acid](/img/structure/B299532.png)
![4-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]benzamide](/img/structure/B299534.png)
![N-benzyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide](/img/structure/B299535.png)
